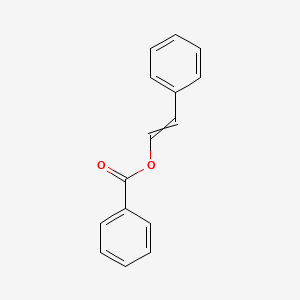

2-Phenylethenyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

84262-78-2 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-phenylethenyl benzoate |

InChI |

InChI=1S/C15H12O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-12H |

InChI Key |

SSVCJXZKDWCWOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=COC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

cinnamyl benzoate CAS number 5320-75-2

An In-depth Technical Guide to Cinnamyl Benzoate (CAS 5320-75-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl benzoate (CAS: 5320-75-2) is a benzoate ester of cinnamyl alcohol, recognized for its characteristic balsamic and spicy aroma.[1][2][3][4] While extensively utilized in the fragrance and flavor industries, its biological activities are of increasing interest to the scientific community.[1][2][5] This document provides a comprehensive technical overview of cinnamyl benzoate, including its chemical and physical properties, synthesis and characterization protocols, biological activities, and toxicological data. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Properties

Cinnamyl benzoate is chemically known as 3-phenyl-2-propenyl benzoate.[2][6] It is an organic compound formed from the esterification of cinnamyl alcohol and benzoic acid.[1] It exists as a white crystalline powder or a colorless to pale yellow liquid.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of cinnamyl benzoate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | [1][2][7] |

| Molecular Weight | 238.28 g/mol | [2][6][8][7] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 31-33 °C | [2][4][6] |

| Boiling Point | 335 °C @ 760 mm Hg; 209 °C @ 13 mm Hg | [2][4] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [1][2][4][9] |

| Vapor Pressure | 0.000040 mmHg @ 25 °C | [2][4] |

| Flash Point | 175.56 °C (348.00 °F) | [2][4] |

| logP (o/w) | 3.557 - 4.420 (estimated) | [2][4][8] |

| Odor | Balsamic, spicy, buttery, fruity | [2][4][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of cinnamyl benzoate.

Table 2: Spectroscopic Data for Cinnamyl Benzoate

| Technique | Key Data Points | Source |

| GC-MS | Top m/z peaks: 105, 115, 77 | [9] |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. A Varian CFT-20 instrument has been used for analysis. | [9][10] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [10] |

| Raman | Spectrum available. | [9][11] |

Synthesis and Characterization

Synthesis Protocols

Cinnamyl benzoate can be synthesized via several methods, with the most common being the esterification of cinnamyl alcohol with a benzoic acid derivative.

Protocol 1: Esterification of Cinnamyl Alcohol with Benzoyl Chloride [12]

This method involves the reaction of cinnamyl alcohol with benzoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

-

Materials: Cinnamyl alcohol, benzoyl chloride, pyridine, and a suitable organic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve cinnamyl alcohol in the organic solvent in a reaction flask.

-

Add pyridine to the solution.

-

Slowly add benzoyl chloride to the mixture, typically at room temperature.

-

Stir the reaction mixture for a specified period (e.g., 4 hours) to ensure complete reaction.[12]

-

Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude cinnamyl benzoate.

-

Further purification can be achieved through techniques like column chromatography or recrystallization.

-

Protocol 2: Reaction of Cinnamyl Chloride with Sodium Benzoate [3]

An alternative synthesis route involves the reaction of cinnamyl chloride with sodium benzoate.

-

Materials: Cinnamyl chloride, sodium benzoate, a suitable solvent (e.g., dimethylformamide).

-

Procedure:

-

Dissolve sodium benzoate in the solvent in a reaction vessel.

-

Add cinnamyl chloride to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

After completion, the product is isolated by extraction and purified as described in Protocol 1.

-

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Fragrance University [fragranceu.com]

- 3. CINNAMYL BENZOATE | 5320-75-2 [chemicalbook.com]

- 4. cinnamyl benzoate, 5320-75-2 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. Cinnamyl benzoate = 98 , FG 5320-75-2 [sigmaaldrich.com]

- 7. Cinnamyl benzoate [webbook.nist.gov]

- 8. cinnamyl benzoate (CAS 5320-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Cinnamyl benzoate | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. THE SYNTHESIS OF CINNAMYL BENZOATE THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]

An In-depth Technical Guide on 2-Phenylethenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies relevant to 2-phenylethenyl benzoate. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document focuses on its calculated properties and provides representative experimental protocols and conceptual frameworks applicable to the analysis of this and structurally related benzoate esters.

Core Physicochemical Properties

This compound, also known as styryl benzoate, is an organic compound classified as a benzoate ester. Its molecular structure consists of a benzoate group esterified with a 2-phenylethenol (styryl alcohol) moiety. The determination of its molecular weight is fundamental to its characterization and is derived from its molecular formula.

Molecular Formula and Weight

The chemical structure of this compound is C₆H₅COOCH=CHC₆H₅. Based on this, the molecular formula and calculated molecular weight are presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.26 g/mol |

| Isomeric Compounds | 2-(Phenylethynyl)benzoic acid (MW: 222.24 g/mol )[1], Phenethyl Benzoate (MW: 226.27 g/mol )[2][3][4][5], 2-oxo-2-phenylethyl benzoate (MW: 240.258 g/mol ) |

Note: The molecular weights of isomeric and related compounds found in literature are provided for comparative purposes.

Representative Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of benzoate esters, which are adaptable for this compound.

Synthesis via Steglich Esterification

This method is a common and mild procedure for the formation of esters from carboxylic acids and alcohols.

Materials:

-

Benzoic acid

-

2-Phenylethenol (Styryl alcohol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve benzoic acid (1.0 eq) and 2-phenylethenol (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton environment.

-

Acquire a ¹³C NMR spectrum to determine the carbon skeleton.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) as needed for complete structural assignment.

Expected Spectral Features for this compound:

-

¹H NMR: Aromatic protons of the benzoate and phenyl rings would appear in the range of δ 7.0-8.2 ppm. The vinylic protons of the ethenyl bridge would appear as doublets in the range of δ 6.0-7.5 ppm, with coupling constants characteristic of their cis or trans configuration.

-

¹³C NMR: The carbonyl carbon of the ester would be observed around δ 165 ppm. Aromatic and vinylic carbons would appear in the range of δ 120-140 ppm.

Conceptual Signaling Pathway and Analytical Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a small molecule like this compound and a general workflow for its investigation.

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

Caption: General workflow for the synthesis and analysis of a novel compound.

References

The Solubility of Cinnamyl Benzoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl benzoate (C16H14O2), a benzoate ester of cinnamyl alcohol, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries. Its utility as a fragrance, flavoring agent, and potential active pharmaceutical ingredient necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of cinnamyl benzoate, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties of Cinnamyl Benzoate

| Property | Value | Source |

| Molecular Formula | C16H14O2 | [1][2][3] |

| Molecular Weight | 238.28 g/mol | [2][3] |

| Appearance | White crystalline powder or a colorless to pale yellow liquid with a sweet, floral, balsamic odor. | [1][2][4] |

| Melting Point | 31-33 °C | [3] |

| LogP (o/w) | 4.420 (estimated) | [4] |

| Water Solubility | 5.8 mg/L @ 25 °C (estimated for (Z)-cinnamyl benzoate) | [4] |

Solubility of Cinnamyl Benzoate in Organic Solvents

Quantitative solubility data for cinnamyl benzoate in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and some specific data points have been reported. For comparative purposes, data for its isomer, benzyl cinnamate, is also included where available.

Table 1: Quantitative Solubility Data for Cinnamyl Benzoate and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| (Z)-Cinnamyl benzoate | Water | 25 | 5.8 mg/L (estimated) | [4] |

| Benzyl Cinnamate | Ethanol | Not Specified | 125 g/L | |

| Benzyl Cinnamate | DMSO | Not Specified | 47 mg/mL |

Table 2: Qualitative Solubility of Cinnamyl Benzoate

| Solvent | Solubility Description | Source |

| Ethanol | Soluble, Miscible | [1][2] |

| Oils | Soluble | [1][2] |

| Water | Low solubility, Insoluble | [1][4] |

Table 3: Qualitative Solubility of Benzyl Cinnamate (Isomer)

| Solvent | Solubility Description | Source |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Oils | Soluble | |

| Water | Practically Insoluble | |

| Propylene Glycol | Practically Insoluble | |

| Glycerin | Practically Insoluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of cinnamyl benzoate in various organic solvents can be reliably determined using the shake-flask method. This method involves equilibrating an excess amount of the solid solute with the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

-

Cinnamyl benzoate (solid, >98% purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, isopropanol, ethyl acetate, hexane, chloroform, toluene) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of cinnamyl benzoate to a series of scintillation vials or flasks. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant agitation speed.

-

Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.

-

Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Dissolved Cinnamyl Benzoate:

-

Using HPLC:

-

Develop a validated HPLC method for the quantification of cinnamyl benzoate. A reverse-phase C18 column is often suitable for such compounds.

-

The mobile phase could consist of a mixture of acetonitrile and water or methanol and water.

-

Set the UV detector to a wavelength where cinnamyl benzoate exhibits maximum absorbance (this needs to be determined by running a UV scan).

-

Prepare a series of standard solutions of cinnamyl benzoate of known concentrations in the chosen solvent to create a calibration curve.

-

Inject the diluted samples and standards into the HPLC system and determine the concentration of cinnamyl benzoate in the samples by comparing their peak areas to the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of cinnamyl benzoate in the specific solvent by scanning a dilute solution.

-

Prepare a series of standard solutions of cinnamyl benzoate in the same solvent to create a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted samples at the λmax.

-

Calculate the concentration of cinnamyl benzoate in the samples using the calibration curve.

-

-

Data Analysis:

The solubility is expressed as the concentration of cinnamyl benzoate in the saturated solution, typically in units of g/100 mL or mg/mL. The experiment should be performed in triplicate to ensure the reliability of the results, and the average solubility and standard deviation should be reported.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the shake-flask method for determining the solubility of cinnamyl benzoate.

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression of steps designed to ensure accurate and reproducible results. The diagram below illustrates the relationships between the key stages of the experimental protocol.

Caption: A diagram showing the logical progression of the solubility determination process.

Conclusion

References

The Enigmatic Presence of Cinnamyl Benzoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl benzoate, an aromatic ester, contributes to the characteristic sweet, balsamic, and spicy fragrance of various plants. Its presence is significant not only for the plant's chemical defense and pollinator attraction but also for its potential applications in the pharmaceutical, cosmetic, and flavor industries. This technical guide provides an in-depth exploration of the natural occurrence of cinnamyl benzoate in plants, detailing its quantitative analysis, experimental protocols for its study, and the biosynthetic pathways leading to its formation.

Natural Occurrence and Quantitative Data

Cinnamyl benzoate and its related ester, cinnamyl cinnamate, have been identified in a variety of plant species, most notably in the balsams and resins of the Styracaceae and Fabaceae families, as well as in the essential oils of certain flowers. The concentration of these compounds can vary significantly depending on the plant species, geographical origin, and the specific part of the plant.

Below is a summary of the quantitative data available for cinnamyl benzoate and related cinnamyl esters in various plant sources.

| Plant Species | Family | Plant Part | Compound | Concentration | Reference(s) |

| Styrax benzoin (Sumatra Benzoin) | Styracaceae | Resin | Cinnamyl cinnamate | 8 - 14% | [1] |

| Styrax tonkinensis (Siam Benzoin) | Styracaceae | Resin | Cinnamyl cinnamate | Present | [2] |

| Myroxylon balsamum (Peru Balsam) | Fabaceae | Balsam | Cinnamyl cinnamate | Present within "cinnamein" fraction | [3][4] |

| Myroxylon balsamum (Tolu Balsam) | Fabaceae | Balsam | Cinnamyl cinnamate | Present | [5] |

| Hyacinthus orientalis | Asparagaceae | Flowers | Benzyl benzoate | 28.9 µg/ml | [6] |

| Desmos chinensis | Annonaceae | Fruit, Leaf, Twig | Cinnamyl benzoate | Reported | [7] |

Note: Quantitative data for cinnamyl benzoate is often reported as part of a complex mixture of related esters, such as "cinnamein" in Peru Balsam, which is a combination of cinnamic acid, cinnamyl cinnamate, benzyl benzoate, and benzoic acid.

Experimental Protocols

The extraction, isolation, and quantification of cinnamyl benzoate from plant matrices require specific and robust analytical methodologies. The following protocols are synthesized from various scientific studies and represent common approaches.

Protocol 1: Extraction and Isolation of Cinnamyl Benzoate from Plant Resins (e.g., Styrax spp.)

-

Sample Preparation: Air-dry the plant resin to remove excess moisture. Grind the dried resin into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Perform a maceration of the powdered resin with dichloromethane (CH₂Cl₂) or ethyl acetate at room temperature for 72 hours.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation by Column Chromatography:

-

Pack a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Apply the crude extract to the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing cinnamyl benzoate.

-

-

Purification:

-

Combine the fractions containing the compound of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Protocol 2: Quantification of Cinnamyl Benzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare the isolated and purified cinnamyl benzoate or the crude extract containing it. If analyzing a crude extract, ensure it is free of particulate matter.

-

GC-MS System:

-

Gas Chromatograph: Agilent 7890A GC System or equivalent.

-

Column: HP-5MS or DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Injection Mode: Splitless.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Quantification:

-

Create a calibration curve using pure cinnamyl benzoate standards of known concentrations.

-

Analyze the plant extract under the same conditions.

-

Quantify the amount of cinnamyl benzoate in the sample by comparing its peak area to the calibration curve.

-

Protocol 3: Analysis of Volatile Compounds including Cinnamyl Benzoate using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for analyzing volatile compounds from fresh plant material like flowers (Hyacinthus orientalis).

-

Sample Preparation: Place a known weight of fresh plant material (e.g., 2g of flowers) into a headspace vial.

-

HS-SPME Procedure:

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace of the vial at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber directly into the hot injector of the GC-MS system.

-

Follow the GC-MS conditions as outlined in Protocol 2.

-

-

Identification and Semi-Quantification:

-

Identify cinnamyl benzoate by comparing its mass spectrum with a reference library (e.g., NIST).

-

Semi-quantify the compound based on its peak area relative to the total peak area of all identified volatile compounds. For more accurate quantification, an internal standard can be used.

-

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of cinnamyl benzoate in plants is believed to follow the general phenylpropanoid pathway, culminating in an esterification step catalyzed by an acyltransferase.

Plausible Biosynthetic Pathway of Cinnamyl Benzoate

The proposed pathway begins with the amino acid L-Phenylalanine and proceeds through several enzymatic steps to produce the precursors for cinnamyl benzoate synthesis.

Caption: Proposed biosynthetic pathway of cinnamyl benzoate in plants.

Generalized Experimental Workflow for Cinnamyl Benzoate Analysis

The following diagram illustrates a typical workflow for the analysis of cinnamyl benzoate from plant material.

References

- 1. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. ijnrd.org [ijnrd.org]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

trans-cinnamyl benzoate structural formula

An In-depth Technical Guide to trans-Cinnamyl Benzoate

Introduction

Trans-cinnamyl benzoate ([(E)-3-phenylprop-2-enyl] benzoate) is an organic compound classified as a benzoate ester.[1] It is formed from the esterification of trans-cinnamyl alcohol and benzoic acid.[2] Found naturally in Siam benzoin, this aromatic compound is widely synthesized for its characteristic balsamic and spicy odor.[1][3] It serves various roles in the fragrance, flavoring, and cosmetic industries and is a subject of research for its potential biological activities.[2][4] This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Trans-cinnamyl benzoate is structurally defined by a benzoate group attached to a cinnamyl group via an ester linkage. The "trans" or "(E)" designation refers to the stereochemistry of the alkene double bond in the cinnamyl moiety, where the substituent groups are on opposite sides.

-

IUPAC Name : [(E)-3-phenylprop-2-enyl] benzoate[5]

-

CAS Number : 5320-75-2[5]

-

Molecular Formula : C₁₆H₁₄O₂[6]

-

Canonical SMILES : C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=CC=C2[5]

-

InChI Key : UARVBDPGNUHYQT-JXMROGBWSA-N[6]

Physicochemical Properties

Trans-cinnamyl benzoate is typically a white crystalline powder.[3] Its properties make it suitable for use as a fixative in perfumes and as a flavoring agent.[2] A summary of its key physicochemical data is presented below.

| Property | Value | Unit | Reference |

| Molecular Weight | 238.28 | g/mol | [6] |

| Appearance | White crystalline powder | - | [3] |

| Melting Point | 31.0 - 33.0 | °C | [3][6] |

| Boiling Point | 335.0 | °C (at 760 mm Hg) | [3] |

| 209.0 | °C (at 13.00 mm Hg) | [3] | |

| Vapor Pressure | 0.000040 | mmHg (at 25 °C) | [3] |

| Water Solubility | 5.8 | mg/L (at 25 °C, est.) | [3] |

| logP (o/w) | 3.557 - 4.420 | - | [3][7] |

| Flash Point | 175.56 | °C | [3] |

Synthesis and Experimental Protocols

The primary method for synthesizing trans-cinnamyl benzoate is through the esterification of trans-cinnamyl alcohol. This can be achieved by reacting it with either benzoic acid or a more reactive derivative like benzoyl chloride.

General Synthesis Workflow

The synthesis involves the reaction of an alcohol (trans-cinnamyl alcohol) with a carboxylic acid derivative (benzoyl chloride) in the presence of a base (like pyridine) to neutralize the HCl byproduct, driving the reaction to completion.

References

- 1. CINNAMYL BENZOATE | 5320-75-2 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cinnamyl benzoate, 5320-75-2 [thegoodscentscompany.com]

- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamyl benzoate | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cinnamyl benzoate ≥98%, FG | 5320-75-2 [sigmaaldrich.com]

- 7. cinnamyl benzoate (CAS 5320-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Synthesis of Cinnamyl Benzoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl benzoate, an aromatic ester, holds significance in various scientific domains, including fragrance chemistry and as a potential synthon in drug development. Its synthesis can be achieved through several pathways, each with distinct advantages and disadvantages concerning yield, reaction conditions, and environmental impact. This technical guide provides a detailed overview of the primary synthetic routes to cinnamyl benzoate, complete with experimental protocols, comparative data, and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their applications.

Core Synthesis Methodologies

The preparation of cinnamyl benzoate primarily revolves around the formation of an ester linkage between a cinnamyl moiety and a benzoyl group. The most common approaches include classical esterification reactions, enzymatic catalysis, and modern energy-efficient techniques.

Esterification of Cinnamyl Alcohol with Benzoyl Chloride

This method involves the reaction of cinnamyl alcohol with benzoyl chloride, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. While straightforward, this method can present challenges in product purification and may result in modest yields.

Experimental Protocol:

A study by Indonesian researchers details a two-step synthesis beginning with the reduction of cinnamaldehyde to cinnamyl alcohol.[1]

-

Step 1: Reduction of Cinnamaldehyde: Cinnamaldehyde is reduced to cinnamyl alcohol using a reducing agent such as sodium borohydride (NaBH₄) at room temperature.

-

Step 2: Esterification: The resulting cinnamyl alcohol is then reacted with benzoyl chloride in the presence of pyridine. The reaction is typically stirred at room temperature for approximately 4 hours.[1]

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove the pyridine hydrochloride and excess reagents. Purification can be achieved through column chromatography or distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Cinnamyl Alcohol Yield (from Cinnamaldehyde) | 63.94% - 81.31% | [1] |

| Cinnamyl Benzoate Yield | 5.78% - 12.44% | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 4 hours | [1] |

Reaction Pathway:

Caption: Synthesis of Cinnamyl Benzoate from Cinnamaldehyde.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed.

Experimental Protocol:

-

Reaction Setup: Benzoic acid and an excess of cinnamyl alcohol are combined in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with water, a saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude cinnamyl benzoate can be purified by column chromatography or recrystallization.[6][7]

Quantitative Data (Representative for Fischer Esterification):

| Parameter | Typical Value Range | Reference |

| Molar Ratio (Alcohol:Acid) | 1.4:1 to 10:1 | [8] |

| Catalyst Loading (p-toluenesulfonic acid) | 15 wt% of benzoic acid | [8] |

| Reaction Temperature | 95-105°C | [8] |

| Reaction Time | 3-5 hours | [8] |

| Yield | ~75% (isolated) | [4] |

Experimental Workflow:

Caption: Fischer-Speier Esterification Workflow.

Enzymatic Synthesis

Enzymatic synthesis, employing lipases as biocatalysts, offers a greener alternative to traditional chemical methods. These reactions are typically carried out under milder conditions and can exhibit high selectivity, reducing the formation of byproducts. Both direct esterification of cinnamyl alcohol and benzoic acid, and transesterification are possible enzymatic routes.

Experimental Protocol (Esterification):

Based on the enzymatic synthesis of cinnamyl butyrate, a protocol for cinnamyl benzoate can be proposed.[9]

-

Reaction Setup: Cinnamyl alcohol and benzoic acid are dissolved in a suitable organic solvent (e.g., hexane). An immobilized lipase (e.g., from Candida antarctica) is added to the mixture.

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 50°C) with agitation for several hours (e.g., 12 hours).[9]

-

Work-up and Purification: The enzyme is removed by filtration. The solvent is then evaporated, and the product can be purified by column chromatography.

Quantitative Data (Based on similar enzymatic esterifications):

| Parameter | Typical Value Range | Reference |

| Substrate Molar Ratio (Alcohol:Acid) | 2:1 | [9] |

| Enzyme Loading | 2% (w/w of substrates) | [9] |

| Reaction Temperature | 50°C | [9] |

| Reaction Time | 12 hours | [9] |

| Conversion | Up to 90% | [9] |

Logical Relationship of Key Parameters in Enzymatic Synthesis:

Caption: Factors Influencing Enzymatic Synthesis.

Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester. For the synthesis of cinnamyl benzoate, a readily available benzoate ester, such as methyl benzoate, can be reacted with cinnamyl alcohol. This method can be catalyzed by acids, bases, or enzymes.

Experimental Protocol (Lipase-Catalyzed):

Drawing from protocols for the synthesis of other cinnamyl esters, a lipase-catalyzed transesterification for cinnamyl benzoate can be outlined.[10][11][12]

-

Reaction Setup: Methyl benzoate and cinnamyl alcohol are mixed, often with the benzoate ester also serving as the solvent. An immobilized lipase is added.

-

Reaction Conditions: The mixture is incubated at a specific temperature (e.g., 40°C) with stirring for a few hours.

-

Work-up and Purification: The enzyme is filtered off, and the excess methyl benzoate and the methanol byproduct are removed, typically by vacuum distillation. The remaining cinnamyl benzoate can be further purified if necessary.

Quantitative Data (Based on similar lipase-catalyzed transesterifications):

| Parameter | Typical Value Range | Reference |

| Molar Ratio (Acyl Donor:Alcohol) | 15:1 | [12] |

| Enzyme Loading | ~2.7 g/L | [12] |

| Reaction Temperature | 40°C | [12] |

| Reaction Time | 3 hours | [12] |

| Conversion | >90% | [12] |

Transesterification Reaction Pathway:

Caption: General Transesterification Pathway.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. This technique can be applied to esterification reactions, offering a more energy-efficient and rapid alternative to conventional heating.

Experimental Protocol:

While a specific protocol for the microwave-assisted synthesis of cinnamyl benzoate is not detailed in the searched literature, a general procedure can be adapted from the synthesis of other cinnamyl esters.

-

Reaction Setup: Benzoic acid, cinnamyl alcohol, and a suitable catalyst (e.g., a solid acid catalyst) are placed in a microwave-safe reaction vessel.

-

Reaction Conditions: The mixture is subjected to microwave irradiation at a specific power and for a short duration (often in the range of minutes). The temperature and pressure inside the vessel are monitored.

-

Work-up and Purification: After cooling, the reaction mixture is worked up in a similar manner to the Fischer esterification, followed by purification.

Potential Advantages:

-

Reduced Reaction Times: From hours to minutes.[13]

-

Improved Yields: Often higher than conventional methods.

-

Energy Efficiency: More direct heating of the reaction mixture.

Logical Comparison of Conventional vs. Microwave Heating:

Caption: Conventional vs. Microwave Heating.

Oxidative Esterification

A more recent and advanced approach is the oxidative esterification of cinnamyl alcohol. This method avoids the need for a pre-formed carboxylic acid or acyl chloride. Various catalytic systems, including those based on gold nanoparticles, have been developed for this transformation.[14]

Experimental Protocol (Conceptual):

-

Reaction Setup: Cinnamyl alcohol and benzoic acid (or a precursor) are combined in a suitable solvent with a catalyst, such as a supported gold catalyst.

-

Reaction Conditions: The reaction is carried out in the presence of an oxidant (e.g., oxygen or hydrogen peroxide) at a specific temperature and pressure.

-

Work-up and Purification: The catalyst is removed by filtration, and the product is isolated and purified using standard techniques.

Key Features:

-

Atom Economy: Can be more atom-economical than traditional methods.

-

Milder Conditions: Often proceeds under milder conditions.

-

Catalyst Reusability: The use of heterogeneous catalysts allows for easier separation and potential reuse.

Summary and Comparison of Synthesis Methods

| Method | Key Features | Advantages | Disadvantages |

| Esterification with Benzoyl Chloride | Reaction of an alcohol with an acyl chloride. | Generally proceeds to completion. | Use of a reactive and potentially hazardous acyl chloride; formation of HCl byproduct. Low yields reported in some cases.[1] |

| Fischer-Speier Esterification | Acid-catalyzed reaction of a carboxylic acid and an alcohol. | Readily available starting materials; well-established method. | Reversible reaction requiring excess reactant or water removal; can be slow. |

| Enzymatic Synthesis | Use of lipases as biocatalysts. | Mild reaction conditions; high selectivity; environmentally friendly. | Enzymes can be expensive; reaction times can be long. |

| Transesterification | Reaction of an ester with an alcohol. | Can be driven to completion by removing the alcohol byproduct. | Requires an initial ester; catalyst is needed. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Drastically reduced reaction times; often improved yields. | Requires specialized equipment; scalability can be a concern. |

| Oxidative Esterification | Direct oxidation of an alcohol in the presence of a carboxylic acid or its precursor. | Potentially more atom-economical; can use milder oxidants. | Requires a specific catalyst system; may have selectivity issues. |

Conclusion

The synthesis of cinnamyl benzoate can be accomplished through a variety of methods, each with its own set of advantages and limitations. For traditional, well-understood laboratory-scale synthesis, Fischer-Speier esterification remains a viable option. For greener and more selective processes, enzymatic synthesis is an attractive alternative. For rapid and efficient synthesis, particularly for library generation, microwave-assisted methods show great promise. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and environmental considerations. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of cinnamyl benzoate.

References

- 1. THE SYNTHESIS OF CINNAMYL BENZOATE THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. studylib.net [studylib.net]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]

- 9. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (593p) Cinnamyl Acetate Synthesis by Lipase-Catalyzed Transesterification in a Solvent-Free System | AIChE [proceedings.aiche.org]

- 11. researchgate.net [researchgate.net]

- 12. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Phenyl-2-propenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-propenyl benzoate, also known as cinnamyl benzoate, is an aromatic compound naturally occurring in Siam benzoin.[1] This technical guide provides a comprehensive overview of its discovery, history, chemical properties, synthesis, and applications. Detailed experimental protocols for its preparation are outlined, and quantitative data are summarized for easy reference. This document serves as a valuable resource for professionals in research, and drug development, offering insights into the synthesis and characteristics of this versatile benzoate ester.

Introduction and History

3-Phenyl-2-propenyl benzoate, systematically named [(E)-3-phenylprop-2-enyl] benzoate, is a benzoate ester recognized for its characteristic balsamic and spicy aroma.[1][2] While a definitive historical record of its initial discovery is not well-documented in readily available literature, its identification is linked to the analysis of natural resins, specifically Siam benzoin, where it is found as a natural constituent.[1] The compound has garnered interest primarily in the flavor and fragrance industries. It is also used in food as a flavoring agent.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-phenyl-2-propenyl benzoate is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Melting Point | 35 °C | [1] |

| Boiling Point | 340.88 °C (estimate) | [1] |

| Density | 1.120 g/cm³ | [1] |

| Refractive Index | 1.6290 (estimate) | [1] |

| LogP | 4.56 | [1] |

| Appearance | White crystalline powder | [1] |

| Odor | Balsamic, spicy, buttery, fruity | [1] |

| CAS Number | 5320-75-2 | [1] |

Synthesis of 3-Phenyl-2-propenyl Benzoate

Several methods have been established for the synthesis of 3-phenyl-2-propenyl benzoate. The primary approaches involve the esterification of cinnamyl alcohol with a benzoic acid derivative or the reaction of a cinnamyl halide with a benzoate salt.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for producing 3-phenyl-2-propenyl benzoate.

Experimental Protocols

This method involves the direct esterification of cinnamyl alcohol with benzoyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cinnamyl alcohol in a suitable solvent such as pyridine or dichloromethane.

-

Addition of Reagent: Slowly add an equimolar amount of benzoyl chloride to the solution while stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 5% HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

This two-step process involves the initial reduction of cinnamaldehyde to cinnamyl alcohol, followed by esterification.[3]

Step 1: Reduction of Cinnamaldehyde to Cinnamyl Alcohol [3]

Experimental Protocol:

-

Reaction Setup: Dissolve cinnamaldehyde in a suitable solvent like methanol or ethanol in a round-bottom flask cooled in an ice bath.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the stirred solution.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully add water to quench the reaction, followed by extraction with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield cinnamyl alcohol.

Step 2: Esterification of Cinnamyl Alcohol

Experimental Protocol:

Follow the esterification procedure outlined in section 3.2.1, using the cinnamyl alcohol obtained from the reduction of cinnamaldehyde.

This method is based on a nucleophilic substitution reaction.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or acetone, dissolve sodium benzoate.

-

Addition of Cinnamyl Chloride: Add cinnamyl chloride to the solution and heat the mixture under reflux with stirring.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into water.

-

Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The crude product can be purified by recrystallization or chromatography.

Applications

The primary application of 3-phenyl-2-propenyl benzoate is as a flavoring and fragrance agent .[1][2] Its pleasant balsamic and spicy odor makes it a valuable component in perfumes, cosmetics, and food products. The U.S. Food and Drug Administration (FDA) has approved its use as a flavoring agent in food.[1][2]

Safety and Toxicology

Toxicological data for 3-phenyl-2-propenyl benzoate is available. The acute oral LD50 in rats is reported to be 4 g/kg, and the acute dermal LD50 in rabbits is greater than 5 g/kg.[1] In human studies, a 5% solution showed no irritation or sensitization.

Conclusion

3-Phenyl-2-propenyl benzoate is a significant aromatic ester with a well-established presence in the flavor and fragrance industry. Its synthesis is achievable through several straightforward chemical routes, allowing for its production to meet commercial demands. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound, facilitating its application and further investigation.

References

- 1. CINNAMYL BENZOATE | 5320-75-2 [chemicalbook.com]

- 2. Cinnamyl benzoate | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. THE SYNTHESIS OF CINNAMYL BENZOATE THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]

Thermodynamic Properties of Cinnamyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl benzoate (CAS 5320-75-2) is a benzoate ester recognized for its characteristic balsamic and spicy aroma.[1] An organic compound formed from cinnamyl alcohol and benzoic acid, it presents as a white crystalline powder.[2][3][4] While primarily utilized in the fragrance and flavoring industries, a comprehensive understanding of its thermodynamic properties is crucial for applications in pharmaceutical sciences, including formulation development, stability testing, and process chemistry.[3][5] This technical guide provides a summary of the available thermodynamic data for cinnamyl benzoate, outlines general experimental protocols for determining these properties, and presents a logical workflow for property determination.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of cinnamyl benzoate. It is important to note that some of the available data are estimated or calculated values and should be considered as such.[2][6]

| Property | Value | Conditions |

| Molecular Formula | C₁₆H₁₄O₂ | |

| Molecular Weight | 238.28 g/mol | |

| Melting Point | 31-33 °C | @ 760.00 mm Hg |

| Boiling Point | 335.00 °C | @ 760.00 mm Hg |

| 209.00 °C | @ 13.00 mm Hg | |

| Vapor Pressure | 0.000040 mmHg | @ 25.00 °C |

| Flash Point | 175.56 °C | TCC |

| logP (o/w) | 4.420 (est) / 3.557 | |

| Water Solubility | 5.8 mg/L (est) | @ 25 °C |

| Appearance | White crystalline powder |

Table 1: Physical Properties of Cinnamyl Benzoate. [2][5][7]

| Thermodynamic Property | Value | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 154.96 kJ/mol | Joback Method |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -28.09 kJ/mol | Joback Method |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 28.27 kJ/mol | Joback Method |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 64.88 kJ/mol | Joback Method |

| Ideal Gas Heat Capacity (Cp,gas) | 495.69 J/mol·K | @ 699.29 K, Joback Method |

| Dynamic Viscosity (η) | 0.0013204 Pa·s | @ 390.00 K, Joback Method |

Table 2: Calculated Thermodynamic Properties of Cinnamyl Benzoate. [6][8]

Experimental Protocols for Thermodynamic Property Determination

Synthesis of Cinnamyl Benzoate

Cinnamyl benzoate can be synthesized via the esterification of cinnamyl alcohol with benzoic acid.[1] A general laboratory procedure for the synthesis of esters from an alcohol and a carboxylic acid is as follows:

-

Reaction Setup: An alcohol (cinnamyl alcohol) and a carboxylic acid (benzoic acid) are combined in a reaction vessel.

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is typically added to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Heating: The reaction mixture is heated, often under reflux, to increase the reaction rate.

-

Purification: After the reaction is complete, the ester is isolated and purified. This often involves:

-

Neutralization of the excess acid catalyst with a weak base, such as sodium carbonate solution.

-

Washing with water to remove any remaining water-soluble impurities.

-

Separation of the ester layer from the aqueous layer.

-

Drying the ester with a suitable drying agent.

-

Further purification by distillation or recrystallization.[9]

-

Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties for a compound like cinnamyl benzoate would typically involve the following techniques:

-

Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and enthalpy of fusion. A sample is heated at a constant rate, and the heat flow required to maintain the same temperature as a reference is measured. The peak of the endothermic transition corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability and decomposition temperature of the compound.

-

Bomb Calorimetry: The enthalpy of combustion can be determined using a bomb calorimeter. The sample is combusted in a high-pressure oxygen environment, and the heat released is measured. From the enthalpy of combustion, the standard enthalpy of formation can be calculated.

-

Vapor Pressure Measurement: Various methods can be used to measure vapor pressure as a function of temperature, such as the static or dynamic method. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization from the vapor pressure data.

-

Heat Capacity Measurement: The heat capacity of a substance can be determined using techniques like DSC or adiabatic calorimetry, where the amount of heat required to raise the temperature of the sample by a certain amount is measured.

Logical Workflow for Thermodynamic Property Characterization

The following diagram illustrates a general workflow for the characterization of the thermodynamic properties of a compound like cinnamyl benzoate.

Caption: Workflow for Thermodynamic Property Characterization.

Conclusion

This technical guide has summarized the currently available thermodynamic and physical property data for cinnamyl benzoate. While a substantial amount of calculated data exists, further experimental verification is recommended for critical applications. The outlined general experimental protocols provide a foundation for such investigations. A thorough understanding of these properties is essential for the effective and safe use of cinnamyl benzoate in research, drug development, and other scientific endeavors.

References

- 1. CINNAMYL BENZOATE | 5320-75-2 [chemicalbook.com]

- 2. cinnamyl benzoate, 5320-75-2 [thegoodscentscompany.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Cinnamyl benzoate | C16H14O2 | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinnamyl benzoate ≥98%, FG | 5320-75-2 [sigmaaldrich.com]

- 6. chemeo.com [chemeo.com]

- 7. cinnamyl benzoate [stenutz.eu]

- 8. cinnamyl benzoate (CAS 5320-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

Spectroscopic Profile of Pure Cinnamyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure cinnamyl benzoate ([(E)-3-phenylprop-2-enyl] benzoate). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The data is compiled from publicly available databases and supplemented with predictive values based on analogous structures and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cinnamyl benzoate, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H Stretch |

| ~3030-3010 | Medium | Vinylic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1715-1725 | Strong | C=O Ester Stretch |

| ~1640 | Medium | C=C Alkene Stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1270, ~1110 | Strong | C-O Ester Stretch |

| ~965 | Strong | trans-Alkene C-H Bend (Out-of-Plane) |

| ~750-690 | Strong | Aromatic C-H Bend (Out-of-Plane) |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10-8.05 | Doublet | 2H | Aromatic H (ortho to C=O) |

| 7.60-7.55 | Triplet | 1H | Aromatic H (para to C=O) |

| 7.50-7.40 | Triplet | 2H | Aromatic H (meta to C=O) |

| 7.45-7.25 | Multiplet | 5H | Phenyl H's on cinnamyl group |

| 6.70 | Doublet of Triplets | 1H | =CH- (alpha to phenyl) |

| 6.35 | Doublet of Triplets | 1H | =CH- (beta to O) |

| 4.90 | Doublet | 2H | -O-CH₂- |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (Ester) |

| ~136.2 | Quaternary Aromatic C |

| ~134.3 | =CH- (alpha to phenyl) |

| ~133.0 | Aromatic CH (para to C=O) |

| ~130.5 | Quaternary Aromatic C |

| ~129.8 | Aromatic CH (ortho to C=O) |

| ~128.6 | Aromatic CH (meta to C=O) |

| ~128.5 | Aromatic CH (Phenyl on cinnamyl) |

| ~128.1 | Aromatic CH (Phenyl on cinnamyl) |

| ~126.7 | Aromatic CH (Phenyl on cinnamyl) |

| ~123.3 | =CH- (beta to O) |

| ~65.2 | -O-CH₂- |

Table 4: Mass Spectrometry (GC-MS) Data[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 238 | Low | [M]⁺ (Molecular Ion) |

| 117 | High | [C₉H₉]⁺ (Cinnamyl cation) |

| 115 | High | [C₉H₇]⁺ |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Thin Solid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Dissolve a small amount of pure cinnamyl benzoate in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to the surface of one salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent-related absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Accurately weigh approximately 5-10 mg of pure cinnamyl benzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Prepare a dilute solution of pure cinnamyl benzoate in a volatile organic solvent (e.g., ethyl acetate or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As cinnamyl benzoate elutes from the column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of cinnamyl benzoate.

Mass Spectrum Fragmentation Pathway

Caption: Proposed fragmentation of cinnamyl benzoate in EI-MS.

Biological Activity of Cinnamyl Benzoate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl benzoate and its derivatives represent a class of organic compounds with significant potential in the development of novel therapeutic agents. As esters of cinnamyl alcohol and benzoic acid, these molecules combine the structural features of two well-documented bioactive moieties. Cinnamic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, benzoate structures are integral to various biologically active compounds. This technical guide provides a comprehensive overview of the known and potential biological activities of cinnamyl benzoate derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory effects. The guide also details relevant experimental protocols and explores the potential signaling pathways involved in their mechanism of action.

Core Biological Activities

The biological activities of cinnamyl benzoate derivatives can be broadly categorized into three main areas: antimicrobial, anticancer, and anti-inflammatory. While direct research on a wide range of cinnamyl benzoate derivatives is an emerging field, the activities of the parent compound and related cinnamyl esters provide a strong foundation for understanding their potential therapeutic applications.

Antimicrobial Activity

Cinnamyl benzoate itself has demonstrated notable antifungal properties.[3] The broader class of cinnamic acid derivatives is known to exert antimicrobial effects through various mechanisms, including the inhibition of essential enzymes. One proposed mechanism for the antifungal action of cinnamic acid derivatives is the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of aromatic compounds in fungi.[4][5] This inhibition disrupts fungal metabolism and leads to growth inhibition. The lipophilicity of cinnamyl esters, including cinnamyl benzoate, may also facilitate their passage through microbial cell membranes, contributing to their antimicrobial efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of cinnamic acid derivatives against various cancer cell lines.[2][6][7] These compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[6] The cytotoxic effects of these derivatives are often evaluated using assays that measure cell viability, such as the MTT assay. While specific IC50 values for a wide range of cinnamyl benzoate derivatives are not yet extensively documented, the existing data for related cinnamyl and cinnamate compounds suggest that this class of molecules holds promise for the development of novel anticancer agents.

Anti-inflammatory Activity

Cinnamyl compounds have been shown to possess significant anti-inflammatory properties.[8][9] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][8][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][11] By inhibiting NF-κB activation, cinnamyl derivatives can suppress the production of these inflammatory mediators.[10] Furthermore, sodium benzoate, a metabolite of cinnamon, has been shown to modulate the p21ras signaling pathway, which is also involved in inflammatory responses.[12]

Quantitative Data Summary

The following table summarizes the quantitative biological activity data for cinnamyl benzoate and related cinnamyl/cinnamate derivatives from various studies. It is important to note that the specific activities can vary significantly based on the derivative's structure, the cell line or microbial strain tested, and the assay conditions.

| Compound/Derivative | Biological Activity | Assay | Target | Quantitative Data (e.g., MIC, IC50) | Reference(s) |

| Cinnamyl Benzoate | Antifungal | Microdilution | Candida albicans | MIC: 128 µg/mL | [1] |

| Methyl Caffeate | Antifungal | Microdilution | Candida albicans | MIC: 128 µg/mL | [1] |

| Methyl 2-nitrocinnamate | Antifungal | Microdilution | Candida albicans | MIC: 128 µg/mL | [1] |

| Butyl Cinnamate | Antifungal | Microdilution | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | MIC: 626.62 µM | [13] |

| Ethyl Cinnamate | Antifungal | Microdilution | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | MIC: 726.36 µM | [13] |

| N–[(2–(4-chlorobenzylthio)phenylsulfonyl)]cinnamamide | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50: < 10 µg/mL | [2] |

| N–[(2–(2,4-dichlorobenzylthio)phenylsulfonyl)]cinnamamide | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50: < 10 µg/mL | [2] |

| Phthalazine Derivative 10g | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50: 0.15 µM | [14] |

| Phthalazine Derivative 11a | Anticancer | MTT Assay | HepG-2 (Liver Cancer) | IC50: 0.09 µM | [14] |

| 2-Benzoyloxycinnamaldehyde (BCA) | Anti-inflammatory | Nitric Oxide Assay | RAW264.7 Macrophages | IC50: 4.63 µM (for NO inhibition) | |

| Cinnamaldehyde (CA) | Anti-inflammatory | Nitric Oxide Assay | RAW264.7 Macrophages | IC50: 34.45 µM (for NO inhibition) |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of cinnamyl benzoate derivatives. The following are standard protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

a. Preparation of Inoculum:

-

Streak the microbial culture (e.g., Candida albicans) on an appropriate agar plate and incubate under suitable conditions (e.g., 37°C for 24-48 hours).

-

Inoculate a single colony into a sterile broth medium and incubate to achieve a logarithmic growth phase.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.

-

Dilute the standardized suspension in the appropriate broth to the final inoculum density required for the assay (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast).

b. Microdilution Assay:

-

Prepare a stock solution of the cinnamyl benzoate derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to achieve a range of concentrations.

-

Add the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[15]

MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Cell Culture and Plating:

-

Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Harvest the cells and determine the cell density using a hemocytometer.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

b. Compound Treatment:

-

Prepare a stock solution of the cinnamyl benzoate derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the solvent at the same concentration used for the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay and Absorbance Reading:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[3]

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This is a standard in vivo model to screen for acute anti-inflammatory activity.

a. Animal Handling and Grouping:

-

Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of a specific weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the cinnamyl benzoate derivative.

b. Drug Administration and Induction of Edema:

-

Administer the cinnamyl benzoate derivative or the standard drug to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before inducing inflammation.[11]

-

Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal to induce localized edema.[16][17]

c. Measurement of Paw Edema:

-

Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[11][16]

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

-

The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway Visualization

The anti-inflammatory effects of cinnamyl compounds are often mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention by cinnamyl benzoate derivatives.

References

- 1. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianjpr.com [asianjpr.com]

- 10. researchgate.net [researchgate.net]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p21ras in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]

- 14. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Esterification of Cinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

The esterification of cinnamyl alcohol is a critical reaction in the synthesis of a wide array of valuable compounds, from flavor and fragrance agents to precursors for pharmacologically active molecules. This guide provides a comprehensive overview of the core methodologies for cinnamyl ester production, focusing on enzymatic, acid-catalyzed, and oxidative approaches. Detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key pathways and workflows are presented to facilitate a deeper understanding and practical application of these synthetic routes.

Introduction to Cinnamyl Esters

Cinnamyl esters, such as cinnamyl acetate and cinnamyl benzoate, are prized for their characteristic sweet, floral, and balsamic aromas, leading to their extensive use in the food, cosmetic, and perfume industries. Beyond their organoleptic properties, the cinnamate moiety is a scaffold of interest in drug development due to its prevalence in various natural products with biological activity. The synthesis of these esters is primarily achieved through the esterification of cinnamyl alcohol with a suitable acyl donor. The choice of synthetic strategy depends on factors such as desired yield, purity, substrate scope, and environmental considerations.

Key Synthetic Methodologies

The esterification of cinnamyl alcohol can be broadly categorized into three main approaches: enzymatic catalysis, traditional acid catalysis (including Fischer and Steglich esterification), and oxidative esterification. Each method offers distinct advantages and is suited for different applications.

2.1. Enzymatic Esterification and Transesterification

Enzymatic catalysis, particularly utilizing lipases, has emerged as a green and highly selective method for synthesizing cinnamyl esters. Lipases can catalyze esterification in non-aqueous media, often under mild reaction conditions, which helps in preserving the integrity of thermolabile compounds. Transesterification, where an existing ester acts as the acyl donor, is a common and efficient enzymatic route.

2.2. Acid-Catalyzed Esterification